molecular formula C20H30N4O3S B6059794 1-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B6059794
M. Wt: 406.5 g/mol
InChI Key: IBKLHRFDDRNLBG-UHFFFAOYSA-N
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Description

1-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a methoxy group, a pyrazolylmethylamino group, and a thiomorpholinylpropanol moiety

Preparation Methods

The synthesis of 1-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core phenoxy structure, followed by the introduction of the methoxy and pyrazolylmethylamino groups. The final step involves the incorporation of the thiomorpholinylpropanol moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrazolylmethylamino groups.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds within the molecule.

Scientific Research Applications

1-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The methoxy and pyrazolylmethylamino groups are key to its binding affinity and specificity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects.

Comparison with Similar Compounds

1-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can be compared with similar compounds such as:

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl structure but differs in its amino substituents.

    2-Methoxy-5-(methylamino)phenol: Similar in having a methoxy group and an amino group, but with a different overall structure.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains the pyrazolylmethylamino group but lacks the phenoxy and thiomorpholinylpropanol moieties.

Properties

IUPAC Name

1-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3S/c1-23-13-17(12-22-23)11-21-10-16-3-4-19(20(9-16)26-2)27-15-18(25)14-24-5-7-28-8-6-24/h3-4,9,12-13,18,21,25H,5-8,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKLHRFDDRNLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC(=C(C=C2)OCC(CN3CCSCC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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